molecular formula C15H17N3O2 B563051 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1217002-93-1

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate

Cat. No.: B563051
CAS No.: 1217002-93-1
M. Wt: 274.298
InChI Key: UXNRBAJNAWIPGF-PBLHTNPHSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate, also known as Trp-P-1, are caspase-3-like proteases . These proteases play a crucial role in the process of apoptosis, a form of programmed cell death .

Mode of Action

Trp-P-1 interacts with its targets by activating caspase-3-like proteases . At a concentration of 20 μM, it triggers apoptosis, while at a higher concentration of 100 μM, it induces necrosis . The activation in necrosis and apoptosis results from the activation of caspase-9 and caspase-8, respectively .

Biochemical Pathways

The compound affects the apoptotic pathway . By activating caspase-3-like proteases, it triggers a cascade of biochemical events leading to apoptosis . This process involves a series of changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

It is known to be a dietary carcinogen , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The activation of caspase-3-like proteases by Trp-P-1 leads to apoptosis and necrosis in cells . This can result in the death of cells, which may contribute to its carcinogenic effects . It has been shown to induce chromosomal anomalies in mammalian cells, including human cells, in vitro .

Action Environment

The action, efficacy, and stability of Trp-P-1 can be influenced by various environmental factors. For instance, it is known to be a mutagen and carcinogen isolated from the charred parts of cooked foods , suggesting that cooking methods and temperature can affect its formation and activity.

Preparation Methods

The synthesis of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate typically involves the following steps:

Chemical Reactions Analysis

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate include:

    3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1): A non-isotopically labeled version of the compound.

    3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2 Acetate: Labeled with carbon-13 but not nitrogen-15.

    3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-15N Acetate: Labeled with nitrogen-15 but not carbon-13.

The uniqueness of this compound lies in its dual isotope labeling, which makes it particularly useful for tracing studies in biochemical research .

Biological Activity

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate, commonly referred to as Trp-P-1, is a synthetic compound derived from the pyrolysis of tryptophan. This compound has garnered attention due to its significant mutagenic and carcinogenic properties, particularly in the context of dietary intake from cooked meats and fish. Understanding its biological activity is crucial for assessing its impact on human health.

  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 1217002-93-1
  • Purity : >95% (HPLC)

Trp-P-1 primarily acts through the activation of caspase pathways, specifically caspase-3-like proteases, leading to apoptosis in various cell types. The compound is known to induce cellular stress responses that culminate in programmed cell death.

Target and Mode of Action

  • Primary Target : Caspase-3-like proteases
  • Biochemical Pathways : The activation of caspases influences the apoptotic pathway, leading to both apoptosis and necrosis in cells.

Cellular Effects

Research indicates that Trp-P-1 induces apoptosis in several cell types:

  • Rat Splenocytes
  • Thymocytes
  • Hepatocytes

The compound is incorporated into these cells through monoamine transporters, which facilitate its uptake and subsequent biological effects. Inhibition of these transporters significantly reduces Trp-P-1-induced cell death.

Biochemical Analysis

Trp-P-1's interaction with cellular components results in:

  • Activation of caspases (caspase-3, -6, -7, -8, and -9)
  • Cleavage of poly(ADP-ribose) polymerase (PARP), a marker of apoptosis

Case Studies and Experimental Data

  • Mutagenicity Tests :
    • Trp-P-1 has been shown to be highly mutagenic in the Ames test, indicating its potential to cause genetic mutations.
    • Sources include cooked meats and fish where tryptophan pyrolysis occurs .
  • Caspase Activation :
    • Studies demonstrate that Trp-P-1 activates a cascade of caspases leading to apoptosis. A peptide inhibitor targeting caspase-8 completely suppressed this activation cascade, highlighting its role as an apical caspase in the process .
  • DNA Damage Mechanism :
    • The exocyclic amino group of Trp-P-1 is metabolically activated by cytochrome P450 enzymes (CYP 1A and 1B), forming DNA adducts that are implicated in DNA damage and carcinogenesis .
    • Cytotoxicity assays revealed that Trp-P-1 induces cell death via a caspase-9-dependent mechanism without requiring prior metabolism by CYP 1A1 .

Applications in Research

Trp-P-1 serves as a model compound for studying:

  • Mechanisms of mutagenesis and carcinogenesis.
  • Pathways involved in apoptosis and necrosis.
  • The effects of dietary carcinogens on health.

Summary Table of Biological Activities

Biological ActivityDescription
Mutagenicity Highly mutagenic as demonstrated by Ames test results
Apoptosis Induction Induces apoptosis in splenocytes, thymocytes, and hepatocytes
Caspase Activation Activates multiple caspases leading to programmed cell death
DNA Adduct Formation Forms DNA adducts through metabolic activation
Transport Mechanism Incorporated into cells via monoamine transporters

Properties

IUPAC Name

acetic acid;1-methyl-4-(113C)methyl-5H-(613C)pyridino[4,3-b]indol-3-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i1+1,13+1,14+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRBAJNAWIPGF-PBLHTNPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C3=CC=CC=C3NC2=C([13C](=N1)[15NH2])[13CH3].CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217002-93-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217002-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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